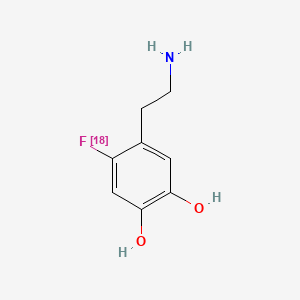
6-Fluorodopamine F-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorine F-18 6-Fluorodopamine is a radioconjugate consisting of 6-fluorodopamine labeled with fluorine F18 (6-[18F]FDA), with potential diagnostic activity. Upon administration, 6-[18F]FDA is taken up by presynaptic sympathetic nerve endings via the norepinephrine transporter (NET) uptake-1. Once inside, 6-[18F]FDA is rapidly converted by dopamine-beta-hydroxylase into 6-[18F]fluoronorepinephrine (6-[18F]FNE) and stored into neuronal storage vesicles. Upon positron emission tomographic (PET) scanning of the F18, sympathetic innervated regions can be visualized, such as those in pheochromocytoma.
科学的研究の応用
Imaging of Neuroendocrine Tumors
One of the primary applications of 6-Fluorodopamine F-18 is in the imaging of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.
- Neuroblastoma : A study demonstrated that this compound accumulates significantly in neuroblastoma cell lines with high norepinephrine transporter expression. In a clinical trial involving pediatric patients with neuroblastoma, this compound PET was shown to provide high-quality functional images shortly after injection, indicating its potential as a diagnostic tool for this malignancy .
- Pheochromocytoma : In patients with metastatic pheochromocytoma, this compound PET scanning has shown superior sensitivity compared to traditional imaging methods like metaiodobenzylguanidine (MIBG) scintigraphy. In one study, all tumors were visualized using this compound PET in contrast to MIBG, where some tumors were missed . The diagnostic accuracy was reported to be significantly higher with this compound PET (92%) compared to MIBG (83%) .
Imaging Brown Adipose Tissue
Recent studies have also explored the use of this compound in imaging brown adipose tissue (BAT). BAT plays a crucial role in thermogenesis and energy expenditure.
- In a retrospective review involving patients undergoing this compound PET/CT imaging, BAT was identified in approximately 17.9% of cases. This suggests that this compound can effectively localize sympathetic innervation associated with BAT activity . The findings indicated that patients with pheochromocytoma might exhibit increased BAT activity due to elevated catecholamines.
Comparative Effectiveness
The effectiveness of this compound has been compared with other radiopharmaceuticals:
| Imaging Modality | Sensitivity (%) | Notes |
|---|---|---|
| This compound PET | 92 | Superior for detecting pheochromocytoma |
| MIBG Scintigraphy | 83 | Missed several tumors detected by 6-Fluorodopamine |
| CT | 100 | High sensitivity but may miss small lesions |
| MRI | 98 | Effective but less sensitive than PET |
Case Studies and Research Findings
Numerous studies have validated the utility of this compound across different patient populations:
- Neuroblastoma Imaging Trial : A pediatric trial approved by the FDA demonstrated significant uptake of this compound in neuroblastoma tumors, highlighting its potential for routine clinical use .
- Pheochromocytoma Patients : In a cohort study involving patients with non-metastatic pheochromocytoma, all tumors were successfully visualized using this compound PET, showcasing its reliability as a first-line imaging modality .
- Brown Fat Imaging Studies : A study involving over 90 patients showed that both this compound and fluorodeoxyglucose (FDG) could visualize BAT effectively, suggesting their roles in understanding BAT physiology .
特性
CAS番号 |
107610-25-3 |
|---|---|
分子式 |
C8H10FNO2 |
分子量 |
170.17 g/mol |
IUPAC名 |
4-(2-aminoethyl)-5-(18F)fluoranylbenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2/i9-1 |
InChIキー |
WPKXGJXEAGYSBQ-RVRFMXCPSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)CCN |
異性体SMILES |
C1=C(C(=CC(=C1O)O)[18F])CCN |
正規SMILES |
C1=C(C(=CC(=C1O)O)F)CCN |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















